molecular formula C12H14Cl2FN3 B2663090 N2-(2-Fluorobenzyl)pyridine-2,5-diamine dihydrochloride CAS No. 1417636-43-1

N2-(2-Fluorobenzyl)pyridine-2,5-diamine dihydrochloride

Cat. No.: B2663090
CAS No.: 1417636-43-1
M. Wt: 290.16
InChI Key: IQTZVIFRJCDTTQ-UHFFFAOYSA-N
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Description

N2-(2-Fluorobenzyl)pyridine-2,5-diamine dihydrochloride (CAS 1417636-43-1) is a chemical compound with the molecular formula C12H14Cl2FN3 and a molecular weight of 290.16 g/mol [ citation 1 ]. Its structure features a pyridine-2,5-diamine core that is substituted at the N2 position with a 2-fluorobenzyl group, and is supplied as a dihydrochloride salt. Pyridine-diamine derivatives are valuable intermediates in medicinal chemistry and drug discovery research. Compounds with similar scaffolds, such as pyrimidine-diamines and imidazothiazole derivatives, have been investigated for their potential as kinase inhibitors [ citation 2 ] and in the synthesis of fused heterocyclic systems [ citation 5 ]. The specific physicochemical properties and biological activity profile of this compound are a subject of ongoing scientific investigation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-N-[(2-fluorophenyl)methyl]pyridine-2,5-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3.2ClH/c13-11-4-2-1-3-9(11)7-15-12-6-5-10(14)8-16-12;;/h1-6,8H,7,14H2,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTZVIFRJCDTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=C(C=C2)N)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Fluorobenzyl)pyridine-2,5-diamine dihydrochloride typically involves the reaction of 2-fluorobenzylamine with pyridine-2,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the production at various stages.

Chemical Reactions Analysis

Types of Reactions

N2-(2-Fluorobenzyl)pyridine-2,5-diamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorobenzylpyridine derivatives, while reduction may produce amine derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

N2-(2-Fluorobenzyl)pyridine-2,5-diamine dihydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structural attributes suggest possible interactions with various biological targets.

Antiviral Activity

Recent studies indicate that compounds with similar structures exhibit significant antiviral properties. For instance, pyridine derivatives have shown effectiveness against viral proteases, which are crucial for viral replication . The exploration of this compound in this context could lead to the development of new antiviral drugs.

Antimicrobial Properties

The compound's potential antimicrobial activity is noteworthy. Research indicates that pyridine compounds can inhibit the growth of various bacteria and fungi. For example, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) in the range of 0.5 to 64 μg/mL . The specific activity of this compound against these pathogens remains an area for further investigation.

Case Studies and Research Findings

Several studies have highlighted the significance of pyridine derivatives in drug design:

Case Study on Antiviral Activity

A study conducted on similar pyridine compounds demonstrated their ability to inhibit Zika virus proteases effectively. The structure-activity relationship (SAR) indicated that modifications to the side chains could enhance antiviral potency . Similar investigations into this compound could provide insights into its efficacy against viral infections.

Antimicrobial Efficacy

In another study focusing on antimicrobial activities, derivatives of pyridine compounds were synthesized and tested against a panel of bacterial strains. Compounds showed varying degrees of effectiveness, with some achieving MICs comparable to standard antibiotics . This suggests that this compound may also demonstrate significant antimicrobial properties warranting further exploration.

Potential Therapeutic Uses

Given its biological activities, this compound holds potential in several therapeutic areas:

  • Antiviral Drugs : Targeting viral proteases could lead to effective treatments for viral infections.
  • Antimicrobial Agents : Development as a broad-spectrum antimicrobial agent could address antibiotic resistance issues.

Mechanism of Action

The mechanism of action of N2-(2-Fluorobenzyl)pyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and salt forms, leading to differences in physicochemical properties and biological activity. Below is a detailed analysis:

Structural and Substituent Variations

Table 1: Key Structural Comparisons
Compound Name (CAS No.) Core Structure Substituents Salt Form Similarity Score Key Properties/Applications
(R)-6,7-Dihydro-5H-[2]pyrindine-1,5-diamine dihydrochloride Pyrindine (fused bicyclic) 2,4-Dimethoxybenzyl (removed during synthesis) Dihydrochloride N/A High-yield synthesis (97%), LC tR = 0.27 min, m/z = 150 [M+H]+
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione Pyrrolidine 2,6-Dichlorobenzyl None N/A Pharmaceutical properties (e.g., anticonvulsant activity)
2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (1443624-23-4) Pyrrolidine 2,5-Difluorophenyl Hydrochloride 1.00 High structural similarity; fluorine positioning affects electronic properties
2-(2-Fluorophenyl)piperidine hydrochloride (1185010-62-1) Piperidine 2-Fluorophenyl Hydrochloride 0.96 Piperidine core increases basicity vs. pyridine

Key Observations:

  • Piperidine analogs (e.g., 1185010-62-1) exhibit higher basicity due to the aliphatic nitrogen, which may influence receptor binding kinetics .
  • Substituent Effects: Fluorine vs. Chlorine: The 2-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects and improved metabolic stability compared to 2,6-dichlorobenzyl in . Chlorine’s larger size may enhance steric hindrance but reduce solubility.

Physicochemical and Pharmacological Properties

  • Solubility: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than hydrochloride or non-salt forms, critical for in vivo efficacy.
  • Synthetic Yields : The target compound’s synthesis likely follows methods similar to , where acidic conditions (37% HCl) and heating (70°C) achieve high yields (~97%).
  • Pharmacological Potential: Pyrrolidine-1,3-dione derivatives (e.g., ) are noted for anticonvulsant activity, while pyridine diamines may target kinases or neurotransmitter receptors due to their aromatic amine motifs.

Stability and Metabolic Considerations

  • Fluorine’s Role: The 2-fluorobenzyl group in the target compound may reduce cytochrome P450-mediated metabolism, enhancing half-life compared to non-fluorinated analogs .
  • Salt Form Impact : Dihydrochloride salts improve crystallinity and storage stability, as seen in , but may require pH adjustment for biological administration.

Biological Activity

N2-(2-Fluorobenzyl)pyridine-2,5-diamine dihydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12Cl2FN4C_{11}H_{12}Cl_2FN_4 and features a pyridine ring with a fluorobenzyl substitution and a diaminopropyl moiety. This unique structure allows for interactions with various biological targets, crucial for its therapeutic potential.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. For example, it has been studied for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is significant in neurodegenerative disorders.
  • Receptor Modulation : It may influence receptor activities, affecting various biochemical pathways involved in cellular signaling.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A comparative study showed significant activity against Gram-positive bacteria.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundStaphylococcus aureus20
N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochlorideE. coli18
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diaminePseudomonas aeruginosa22

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against various tumor cell lines, indicating its potential as a lead compound in anticancer drug development .
  • Neuroprotective Effects : Research has indicated that this compound may possess neuroprotective properties by inhibiting nNOS activity. This inhibition could potentially mitigate neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Structure-Activity Relationship (SAR) : Studies involving SAR have highlighted that modifications to the pyridine ring and the fluorobenzyl group can significantly affect the biological activity of the compound. These insights are crucial for optimizing its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N2-(2-Fluorobenzyl)pyridine-2,5-diamine dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between fluorobenzyl derivatives and pyridine-diamine precursors. For example, analogous compounds (e.g., quinazoline derivatives) are synthesized using nucleophilic substitution or amide coupling, followed by dihydrochloride salt formation through acid treatment (e.g., HCl) . Workup procedures often involve recrystallization from solvents like chloroform or aqueous mixtures to improve purity . Key characterization steps include NMR (¹H/¹³C) to confirm substitution patterns and mass spectrometry (MS) to verify molecular weight .

Q. How can researchers assess the purity and stability of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection is standard, using reverse-phase columns (C18) and gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Purity thresholds ≥95% are typical for pharmacological studies .
  • Stability : Accelerated stability studies under varying pH (e.g., 1.2–7.4), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH) are conducted. Degradation products are monitored via LC-MS, and hygroscopicity is assessed using dynamic vapor sorption (DVS) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer :

  • Target Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) to measure affinity for receptors or enzymes.
  • Cellular Efficacy : Dose-response curves in cell lines (e.g., HEK293 or CHO-K1) transfected with target receptors, using fluorescence-based calcium flux or cAMP assays .
  • Solubility : Kinetic solubility is tested in PBS or simulated biological fluids (e.g., FaSSIF/FeSSIF) with LC-MS quantification .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine absolute configuration and intermolecular interactions. For example, analogous fluorinated benzamides exhibit hydrogen-bonded dimers (R₂²(8) motif) and C–H⋯O interactions, which influence crystal packing and stability . Data collection at low temperature (100 K) with synchrotron radiation improves resolution, and refinement software (e.g., SHELXL) resolves disorder in flexible substituents .

Q. What strategies address contradictory solubility data in different solvent systems?

  • Methodological Answer :

  • Solvent Screening : Use a standardized protocol (e.g., shake-flask method) across polar (DMSO, ethanol), nonpolar (hexane), and amphiphilic (cyclodextrin solutions) solvents.
  • Co-solvency Approaches : For low aqueous solubility, employ hydroxypropyl-β-cyclodextrin (HPβCD) complexes or lipid-based formulations, validated via phase solubility diagrams .
  • Molecular Dynamics (MD) Simulations : Predict solvation free energy and preferential solvent interactions using force fields (e.g., OPLS-AA) .

Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • In vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor, followed by LC-HRMS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites.
  • Isotope Tracing : Use deuterated or ¹³C-labeled analogs to track metabolic fate in hepatocyte cultures .
  • CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4/CYP2D6) assess enzyme inhibition potential, critical for drug-drug interaction profiling .

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